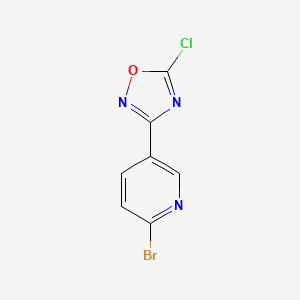![molecular formula C11H12O4 B14843056 [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a methoxycarbonyl group attached to the phenyl ring at the third position and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid typically involves the esterification of 3-hydroxy-5-methylbenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be carried out using methanol and a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the methoxycarbonyl group can yield alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-carboxy-5-methylbenzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-methylphenyl]acetic acid.
Substitution: Formation of 3-nitro-5-methylphenyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
[3-(Methoxycarbonyl)phenyl]acetic acid: Lacks the methyl group at the fifth position.
[3-(Methoxycarbonyl)-4-methylphenyl]acetic acid: Methyl group is at the fourth position instead of the fifth.
[3-(Methoxycarbonyl)-5-ethylphenyl]acetic acid: Ethyl group replaces the methyl group at the fifth position.
Uniqueness: [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(3-methoxycarbonyl-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-8(6-10(12)13)5-9(4-7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DHJADAZZJSPDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



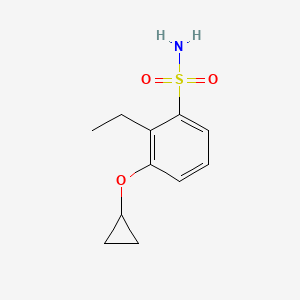
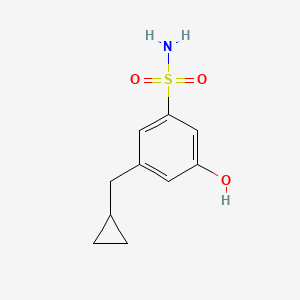
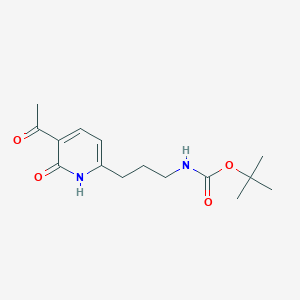
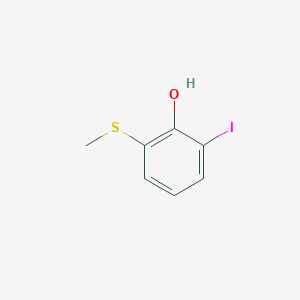
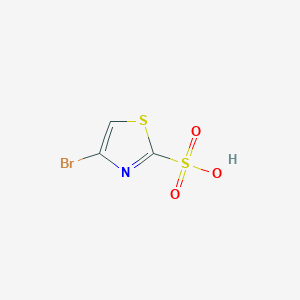
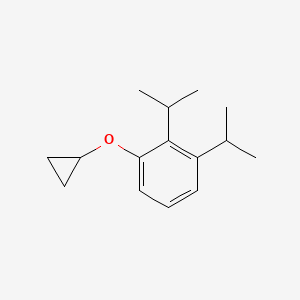
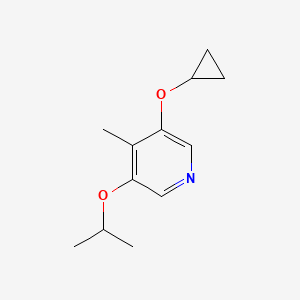
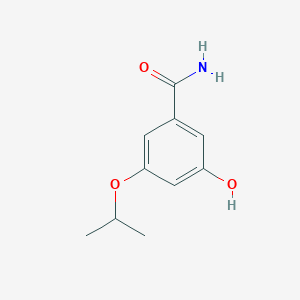
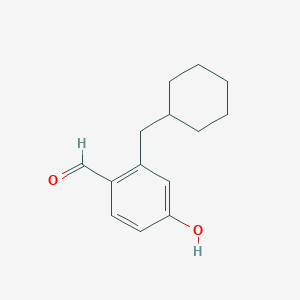
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
